Cas no 524-63-0 (4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol)
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol Chemical and Physical Properties
Names and Identifiers
-
- Cinchonan-6',9-diol, (8a,9R)-
- O-Desmethyl Quinine
- (8alpha,9R)-cinchonan-6',9-diol
- (8α,9R)-Cinchonan-6',9-diol
- (9R)-cinchonan-6',9-diol
- 6'-Hydroxycinchonidine
- Cupreine
- 4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol
- UNII-73J76E056V
- EINECS 208-363-9
- E73950
- NS00042836
- (8.ALPHA.,9R)-CINCHONAN-6',9-DIOL
- O-DEMETHYLQUININE
- 4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol
- 73J76E056V
- ultraquinine
- O6'-DEMETHYLQUININE
- Cuprein
- SCHEMBL2332994
- CUPREINE [MI]
- (8,9R)-Cinchonan-6',9-diol
- BS-49632
- DTXSID30878416
- CINCHONAN-6',9-DIOL, (8.ALPHA.,9R)-
- 524-63-0
- DESMETHYLQUININE
- SCHEMBL2332996
- Q27103785
- SCHEMBL23455144
- CHEBI:28582
- DTXSID00871737
- FT-0666196
- FT-0666197
- SCHEMBL17335795
- SCHEMBL15543585
- cinchonan-6',9-diol
- O-Desmethylquinidine
- MFCD09842542
- (9S)-Cinchonan-6',9-diol
- (8alpha,9R)-Cinchonan-6 inverted exclamation mark ,9-diol
- SY224001
- 4-[(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
- VJFMSYZSFUWQPZ-BPBOJLQBSA-N
- AKOS030242372
- C06530
- 4-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
- 4-[(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
- 4-((R)-((2R,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)-hydroxymethyl)quinolin-6-ol
- 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
- O-Demethylquinidien
- DTXCID501016463
- 4-((R)-((2S,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)-hydroxymethyl)quinolin-6-ol
- VJFMSYZSFUWQPZ-BIPCEHGGSA-N
- CINCHONAN-6',9-DIOL, (8ALPHA,9R)-
-
- MDL: MFCD28902416
- Inchi: 1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18-,19+/m0/s1
- InChI Key: VJFMSYZSFUWQPZ-BIPCEHGGSA-N
- SMILES: O[C@H](C1C=CN=C2C=CC(=CC=12)O)[C@@H]1C[C@@H]2CCN1C[C@@H]2C=C
Computed Properties
- Exact Mass: 310.168
- Monoisotopic Mass: 310.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 56.6A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1396 (rough estimate)
- Melting Point: >171°C (dec.)
- Boiling Point: 450.55°C (rough estimate)
- Flash Point: 265°C
- Refractive Index: 1.5600 (estimate)
- PSA: 56.59000
- LogP: 2.80810
- pka: 6.57(at 25℃)
- Specific Rotation: D17 -176°
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0813-1g |
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol |
524-63-0 | 98%,99%e.e. | 1g |
¥1417.5 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0813-250mg |
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol |
524-63-0 | 98%,99%e.e. | 250mg |
¥405.0 | 2024-07-19 | |
| Ambeed | A385598-250mg |
4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
524-63-0 | 98% | 250mg |
$31.0 | 2025-04-18 | |
| Ambeed | A385598-1g |
4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
524-63-0 | 98% | 1g |
$73.0 | 2025-04-18 | |
| Ambeed | A385598-5g |
4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
524-63-0 | 98% | 5g |
$261.0 | 2025-04-18 | |
| Chemenu | CM222503-250mg |
4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
524-63-0 | 95% | 250mg |
$93 | 2024-07-15 | |
| Chemenu | CM222503-1g |
4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
524-63-0 | 95% | 1g |
$229 | 2024-07-15 | |
| Chemenu | CM222503-5g |
4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
524-63-0 | 95% | 5g |
$733 | 2024-07-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233643-250mg |
4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
524-63-0 | 98% | 250mg |
¥183.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233643-1g |
4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
524-63-0 | 98% | 1g |
¥482.0 | 2024-04-18 |
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol Suppliers
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Related Categories
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Cinchona alkaloids Cinchona alkaloids
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- Catalysts and Inorganic Chemicals Catalysts
Additional information on 4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol
Introduction to 4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol and Its Significance in Modern Chemical Biology
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol, identified by its CAS number 524-63-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate stereochemistry and structural complexity, has garnered attention due to its potential applications in drug discovery and molecular recognition. The compound’s unique framework, featuring a quinoline core linked to a quinuclidine moiety via a chiral hydroxymethyl group, positions it as a promising candidate for further exploration in medicinal chemistry.
The stereochemical configuration of (1S,2S,4S,5R)-5-vinylquinuclidin-2-yl group is particularly noteworthy, as it introduces a high degree of chirality into the molecule. This chirality is not only a key feature for its interaction with biological targets but also poses challenges and opportunities in synthetic chemistry. The precise stereocontrol required for the synthesis of this compound underscores the importance of advanced synthetic methodologies in modern drug development. Recent advancements in asymmetric synthesis have enabled the efficient construction of such complex stereocenters, paving the way for the exploration of enantiopure derivatives with enhanced biological activity.
Quinolin-6-ol, another critical component of the molecule, is a heterocyclic scaffold that has been extensively studied for its pharmacological properties. Quinoline derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer effects. The incorporation of a hydroxymethyl group at the 6-position of the quinoline ring introduces additional functionalization possibilities, allowing for further derivatization and optimization. This structural feature enhances the molecule’s potential to interact with various biological targets, making it an attractive scaffold for drug design.
The CAS number 524-63-0 serves as a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature system ensures consistency and accuracy in chemical communication across different research groups and industries. The compound’s identity is further reinforced by its detailed structural description, which includes the absolute configuration of all stereocenters. Such precision is crucial for reproducibility in synthetic chemistry and for ensuring that researchers worldwide can reliably access and utilize this compound in their studies.
Recent research has highlighted the importance of chiral molecules in drug development. The enantiomeric purity of 4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol is essential for achieving optimal biological activity. Studies have demonstrated that even small differences in stereochemistry can significantly alter a molecule’s pharmacokinetic properties and therapeutic efficacy. Therefore, methods for the resolution and purification of enantiomers are critical considerations in the synthesis and characterization of this compound. High-performance liquid chromatography (HPLC) and chiral auxiliary-assisted resolutions are among the techniques commonly employed to achieve high enantiomeric purity.
The (1S,2S,4S,5R)-5-vinylquinuclidin-2-yl moiety presents an interesting challenge from a synthetic perspective due to its multiple stereocenters. However, recent innovations in catalytic asymmetric transformations have provided powerful tools for constructing such complex stereocycles efficiently. Transition metal-catalyzed reactions, such as asymmetric hydrogenation and cross-coupling reactions, have been particularly useful in achieving high stereochemical control during the synthesis of this fragment. These advances have not only streamlined the preparation of 4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol but also opened new avenues for exploring related derivatives.
In addition to its synthetic significance, 4-[...] exhibits potential biological activity that warrants further investigation. The quinoline core is known to interact with various enzymes and receptors involved in disease pathways. The hydroxymethyl group at the 6-position could serve as a point of interaction with biological targets or as a handle for further functionalization through chemical modifications such as etherification or esterification. Such modifications could enhance solubility or improve metabolic stability while maintaining or even enhancing biological activity.
The CAS number 52463_0 provides a reliable reference point for researchers studying this compound, ensuring seamless integration into existing databases and literature searches. This standardization is particularly important when collaborating across international borders or when accessing commercial sources of chemical compounds. Reputable suppliers often provide detailed certificates of analysis (CoA) that confirm the identity, purity, and quality of their products, including confirmation that they match the specified CAS number.
As our understanding of molecular interactions continues to evolve, so does our ability to design molecules with tailored properties. The case study presented here underscores how structural complexity can be leveraged to create novel pharmacophores with therapeutic potential.* Future research may explore analogs derived from 4-[...] to optimize its pharmacological profile.* By systematically modifying key structural features,* researchers can uncover new mechanisms of action* or enhance existing ones.* This iterative process relies on both computational modeling* experimental validation* and interdisciplinary collaboration between synthetic chemists* biologists* pharmacologists* and clinicians.*
The development of new drugs remains one of humanity’s most pressing challenges.* Yet advances in chemical biology continue to provide innovative solutions.* Compounds like 4-[...] exemplify how sophisticated molecular design* coupled with cutting-edge synthetic techniques* can yield promising candidates for therapeutic intervention.* As we delve deeper into understanding structure-function relationships,* we unlock new possibilities* not only for treating diseases but also for improving human health overall.* This journey requires dedication,* creativity* perseverance* and an unwavering commitment to scientific excellence.*